N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide

Description

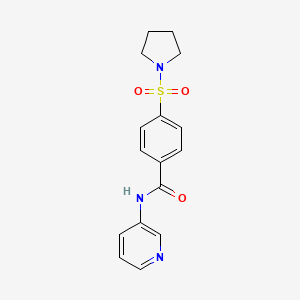

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a benzamide derivative featuring a pyridin-3-ylamine group at the N-terminal and a pyrrolidin-1-ylsulfonyl substituent at the para position of the benzamide core. This structure confers distinct electronic and steric properties:

The sulfonyl group may enhance metabolic stability compared to esters or amides .

Properties

IUPAC Name |

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-16(18-14-4-3-9-17-12-14)13-5-7-15(8-6-13)23(21,22)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZXLVOMFVAQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This intermediate is then reacted with 4-pyrrolidin-1-ylsulfonylbenzamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine and pyrrolidine rings.

Reduction: Reduced forms of the sulfonyl and carbonyl groups.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A key analog, N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide (), shares the benzamide core but differs in substituents:

Key Observations :

Solvent Interactions and Solvatochromic Behavior

Empirical solvent polarity scales, such as the E(30) scale (), utilize pyridinium N-phenolate betaine dyes to quantify solvent effects. By analogy:

Biological Activity

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring, a pyrrolidine moiety, and a sulfonamide functional group, which are critical for its biological activity.

This compound exhibits various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-cancer Activity : Research indicates that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : As an inhibitor of cancer cell proliferation.

- Infection Management : Due to its antimicrobial properties.

- Neurological Disorders : Potential applications in treating diseases where neurotransmitter modulation is beneficial.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in breast and lung cancer cells when treated with this compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 20 |

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against several bacterial strains. The compound demonstrated promising results against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

Research Findings

Recent findings highlight the compound's ability to modulate key signaling pathways, particularly those involved in inflammation and apoptosis. This suggests potential use in inflammatory diseases as well as in cancer therapy.

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacokinetics and toxicity profiles of this compound. Results showed favorable absorption rates and minimal toxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.